Home > Products > Screening Compounds P24435 > Calcium;magnesium;tetraacetate
Calcium;magnesium;tetraacetate - 76123-46-1

Calcium;magnesium;tetraacetate

Catalog Number: EVT-430836
CAS Number: 76123-46-1
Molecular Formula: C8H12CaMgO8
Molecular Weight: 300.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Calcium;magnesium;tetraacetate can be derived from natural sources such as limestone or dolomite, which are rich in calcium and magnesium. The classification of this compound falls under the category of metal acetates, specifically as a mixed metal acetate due to the presence of both calcium and magnesium ions. Its unique properties stem from the combination of these two cations with the acetate ligand, making it useful in buffering and chelation applications .

Synthesis Analysis

The synthesis of calcium;magnesium;tetraacetate can be achieved through several methods, primarily involving the reaction of calcium acetate and magnesium acetate in an aqueous solution.

Synthesis Method:

  1. Reactants: Calcium acetate and magnesium acetate are mixed in a stoichiometric ratio.
  2. Reaction Conditions: The reaction typically occurs at room temperature, with constant stirring to ensure complete dissolution.
  3. Precipitation: Upon mixing, a precipitate forms, which is filtered out and washed to remove excess reactants.
  4. Drying: The resultant product is dried under reduced pressure or in an oven at low temperatures to obtain the pure compound.

The molar ratios used during synthesis can vary but are generally maintained between 1:1 for optimal yield .

Molecular Structure Analysis

The molecular structure of calcium;magnesium;tetraacetate consists of a central coordination complex where both calcium and magnesium ions are coordinated by four acetate ligands each.

Structural Characteristics:

  • Coordination Geometry: Both metal ions typically exhibit octahedral coordination due to the six donor atoms from the four acetate groups.
  • Bonding: The acetate groups act as bidentate ligands, coordinating through both oxygen atoms to the metal centers.
  • Stability: The presence of two different metal ions contributes to a stable structure that can influence its reactivity and solubility properties.

X-ray diffraction studies can provide detailed insights into the arrangement of atoms within this compound, revealing bond lengths and angles that are crucial for understanding its chemical behavior .

Chemical Reactions Analysis

Calcium;magnesium;tetraacetate participates in various chemical reactions due to its ability to release metal ions into solution:

  1. Dissociation in Water: When dissolved in water, it dissociates into calcium ions (Ca2+\text{Ca}^{2+}), magnesium ions (Mg2+\text{Mg}^{2+}), and acetate ions (CH3COO\text{CH}_3\text{COO}^-). This dissociation is essential for its application as a buffering agent.
  2. Complexation Reactions: It can form complexes with other anions or ligands, which is significant in biochemical assays where it may be used to stabilize certain metal ions.
  3. Precipitation Reactions: In certain conditions, it may react with phosphates or carbonates to form insoluble precipitates, which can be utilized in various separation processes .
Mechanism of Action

The mechanism of action for calcium;magnesium;tetraacetate primarily revolves around its role as a chelating agent:

  • Chelation Process: The acetate groups effectively bind to metal ions, preventing them from participating in unwanted side reactions. This property is particularly useful in biological systems where free metal ions can catalyze harmful reactions.
  • Buffering Capacity: By maintaining stable concentrations of calcium and magnesium ions in solution, it helps regulate physiological processes such as enzymatic reactions that depend on these cations.

The binding affinity for calcium over magnesium allows for selective interactions that are beneficial in various analytical applications .

Physical and Chemical Properties Analysis

Calcium;magnesium;tetraacetate exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature but less soluble in organic solvents.
  • Melting Point: The melting point varies depending on purity but generally ranges between 150°C to 200°C.
  • pH Stability: It maintains stability across a range of pH levels, making it suitable for use in biological environments.

These properties make it an ideal candidate for applications requiring stable buffering agents or chelators .

Applications

Calcium;magnesium;tetraacetate finds applications across various scientific fields:

  1. Biochemical Applications: Used as a chelating agent in biochemical assays to stabilize calcium and magnesium concentrations during experiments.
  2. Agricultural Uses: Serves as a nutrient supplement for plants requiring both calcium and magnesium for optimal growth.
  3. Pharmaceuticals: Employed in formulations where controlled release of metal ions is necessary for therapeutic effects.
  4. Material Science: Investigated for potential use in developing composite materials due to its structural properties.

Its versatility across these domains highlights the importance of understanding its synthesis, structure, and reactivity .

Historical Development & Synthesis Methodologies

Evolution of CMA as an Eco-Friendly Deicer: From Federal Highway Administration Pioneering Studies to Modern Formulations

The development of calcium magnesium tetraacetate (CMA) as an environmentally acceptable deicing agent originated from Federal Highway Administration (FHWA) research in the 1980s, driven by growing concerns about the environmental impact of traditional chloride-based deicers. Early studies established CMA's fundamental advantage: unlike sodium chloride (rock salt), CMA exhibits negligible corrosion effects on infrastructure and vehicles while causing minimal damage to roadside vegetation [6]. These pioneering investigations revealed CMA's lower eutectic temperature (-27°C) compared to rock salt (-7°C), enabling effective ice melting at severely cold temperatures where conventional salts fail [6]. The FHWA research positioned CMA as a specialized solution for corrosion-sensitive areas like airport runways, bridges, and reinforced concrete structures, despite its significantly higher production cost (approximately 20 times that of rock salt) [6].

Subsequent research focused on improving CMA's environmental profile and deicing efficacy. Studies demonstrated that unlike chloride salts, CMA does not readily migrate through soil profiles, thereby reducing groundwater contamination risks [6]. Modern formulations have optimized particle morphology and dissolution kinetics to address the challenge of wind-driven loss from road surfaces due to CMA's unusually low density (1.394 g/cm³) [6]. Contemporary CMA production increasingly incorporates secondary raw materials, including dolomitic lime residues and steelmaking slags, enhancing sustainability while reducing reliance on virgin mineral resources [5]. Lifecycle assessments confirm that modern CMA formulations offer a carbon capture pathway when derived from industrial byproducts, contributing to their recognition as a green chemistry innovation in winter road maintenance [5].

Table 1: Comparative Analysis of CMA and Conventional Deicers

PropertyCMASodium ChlorideCalcium Chloride
Eutectic Temperature (°C)-27-7-29
Corrosivity (Relative)LowHighVery High
Vegetation ImpactMinimalSevereModerate
Groundwater Pollution RiskLowHighHigh
Production Cost (Relative)High (20x)LowModerate
Infrastructure CompatibilityExcellentPoorPoor

Synthesis Pathways: Solvent-Based Crystallization vs. Dolomitic Lime-Acetic Acid Reactions

Industrial production of CMA employs two principal synthetic routes with distinct mechanisms and product characteristics. The dolomitic lime-acetic acid reaction represents the conventional approach, utilizing abundantly available dolomitic limestone (CaMg(CO₃)₂) as the mineral feedstock. This pathway involves reacting finely ground dolomitic lime with aqueous acetic acid (typically 20-60% concentration) in a hydrolysis reaction vessel [1]. The process yields a slurry containing CMA along with unreacted mineral components and byproduct silica, requiring subsequent purification steps. Key reactions proceed as:CaMg(CO₃)₂ + 4CH₃COOH → Ca(CH₃COO)₂·Mg(CH₃COO)₂ + 2CO₂ + 2H₂OTemperature control is critical (maintained at 50-90°C) to prevent acetic acid volatilization while ensuring complete carbonate decomposition [1]. Post-reaction processing involves spray drying or granulation techniques to produce solid CMA products with controlled particle size distribution (typically 0.1-2.0 mm) optimized for deicing applications [1].

The solvent-based crystallization method represents a significant advancement in purity control, employing glacial acetic acid as the reaction medium rather than water. This technique dissolves magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) at 40-60°C, followed by addition of calcium acetate hemihydrate (Ca(CH₃COO)₂·0.5H₂O) at elevated temperatures (90-120°C) [4]. The anhydrous environment facilitates crystallization of phase-pure CMA (Mg₂Ca(OAc)₆) with distinctive X-ray diffraction patterns [4] [6]. Critical to this process is maintaining water content below threshold levels to prevent hydrate formation, often requiring azeotropic distillation. The resulting crystals exhibit exceptional purity (>99.5%) and large crystal habit (0.1 mm to several millimeters), addressing the staining issues associated with earlier CMA formulations [4]. Solvent-based synthesis yields material with superior performance characteristics, particularly for specialized applications where aluminum compatibility is essential, such as airport runways.

Table 2: Comparison of CMA Synthesis Methodologies

ParameterDolomitic Lime-Acetic Acid RouteSolvent-Based Crystallization
Reaction MediumAqueous acetic acid (20-60%)Glacial acetic acid (>99%)
Temperature Range50-90°C40-120°C (gradient)
Key Raw MaterialsDolomitic lime, acetic acidMagnesium acetate tetrahydrate, calcium acetate hemihydrate
Reaction ByproductsCO₂, H₂O, mineral impuritiesMinimal (traces of water)
Product Purity85-95% (contains residual minerals)>99.5% (crystalline phase)
Crystal SizeFine granules (0.1-2mm)Large crystals (0.1mm->5mm)
Primary ApplicationRoad deicingAerospace deicing, specialty applications
Relative CostLowerHigher

Challenges in Early Structural Characterization: Resolving Hydration State Controversies

The structural elucidation of calcium magnesium tetraacetate presented significant scientific challenges throughout the 1980s-2000s due to inconsistent analytical findings regarding its hydration state and stoichiometry. Early commercial CMA products exhibited variable compositions with reported magnesium-to-calcium ratios ranging from 3:7 to 8:2, while hydration states were variously described as anhydrous, monohydrate, or tetrahydrate forms [6]. This confusion stemmed from several factors: the persistence of amorphous phases in aqueous synthesis routes, contamination with precursor acetates, and the formation of metastable intermediates during processing [4] [6]. These inconsistencies were not merely academic concerns—they directly impacted product performance, particularly regarding the problematic aluminum staining observed with early CMA formulations used in aviation facilities [4].

Resolution came through advanced analytical approaches combining thermogravimetric gas chromatography-mass spectrometry (TGA-GC-MS), powder X-ray diffraction (PXRD), and ultimately single-crystal X-ray diffraction (SC-XRD). Researchers identified that staining impurities originated primarily from residual magnesium oxide/hydroxide present in conventionally produced CMA [4]. TGA-GC-MS proved essential for distinguishing between CMA, calcium acetate (CA), and magnesium acetate (MA) decomposition profiles, as these compounds release acetone and CO₂ at distinct temperatures separated by approximately 50°C [6]. The analytical breakthrough occurred when large single crystals suitable for SC-XRD were obtained via solvent-based crystallization in glacial acetic acid. These studies unambiguously established the anhydrous double salt structure with the formula Mg₂Ca(OAc)₆ (OAc = acetate, CH₃COO⁻) [6]. The crystal structure revealed an unusual monoclinic lattice (space group P2₁/c) featuring a distinctive 10% void space that explains CMA's characteristically low density (1.394 g/cm³) [6]. This structural insight confirmed that pure CMA crystallizes exclusively in a 2:1 Mg:Ca stoichiometry without water of crystallization, resolving decades of conflicting literature reports.

Table 3: Key Analytical Techniques for CMA Characterization

TechniqueResolution CapabilityCritical Finding
Thermogravimetric Analysis with Gas Chromatography-Mass Spectrometry (TGA-GC-MS)Differentiation of decomposition products from CMA, CA, and MAIdentification of impurity phases via distinct acetone/CO₂ evolution temperatures
Powder X-ray Diffraction (PXRD)Phase identification to 1-5% concentrationDetection of crystalline impurity phases (Ca(OAc)₂, Mg(OAc)₂·4H₂O)
Single-Crystal X-ray Diffraction (SC-XRD)Atomic-level structural determinationDefinitive identification of anhydrous Mg₂Ca(OAc)₆ structure with void spaces
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)Elemental mapping at micron scaleDetection of MgO/Mg(OH)₂ contaminants causing aluminum staining
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)Quantitative elemental analysis at ppm levelsVerification of Mg:Ca stoichiometric ratio (2:1)

Industrial Scale-Up: Optimization of Bulk Production for Deicing and Energy Applications

Industrial implementation of CMA manufacturing has evolved significantly to address economic constraints and expand applications beyond deicing. Early production faced substantial challenges due to high acetic acid consumption (approximately 0.75 tons per ton of CMA) and energy-intensive drying processes [1] [5]. Modern optimization strategies employ waste-derived feedstocks and integrated process designs to improve viability. Notable innovations include utilizing steelmaking slags rich in calcium and magnesium oxides (up to 45% CaO and 10% MgO) as low-cost mineral sources [5]. The Slag2PCC process exemplifies this approach, employing pH-swing extraction with ammonium salts followed by carbonation to coproduce CMA and precipitated calcium carbonate (PCC):2CaO·SiO₂(s) + 4NH₄Cl(aq) → 2CaCl₂(aq) + 4NH₃(aq) + 2H₂O(l) + SiO₂(s)↓2CaCl₂(aq) + 4NH₃(aq) + 2CO₂(aq) + 4H₂O(l) → 2CaCO₃(s)↓ + 4NH₄Cl(aq) [5]This methodology achieves near-complete solvent regeneration while simultaneously sequestering CO₂, enhancing both economic and environmental outcomes.

Advanced granulation technologies have significantly improved CMA's physical properties for bulk handling. Fluidized-bed spray granulation produces dense, spherical particles (1-4 mm diameter) with controlled dissolution rates, minimizing wind loss during application [1]. Process parameters including inlet air temperature (100-150°C), atomization pressure, and binder distribution are precisely controlled to achieve optimal product characteristics [1]. Beyond deicing, novel applications leverage CMA's unique thermal decomposition properties for functional material synthesis. When calcined at 700-1100°C, CMA forms highly porous cenospheres with exceptional surface areas (>150 m²/g) effective for hydrogen sulfide capture in coal gasification processes (90% efficiency) [6]. Research continues into utilizing CMA-derived materials for CO₂ adsorption, with recent studies demonstrating that magnesium oxide nanoparticles supported on mesoporous silica (SBA-15) achieve adsorption capacities of 4.5 mmol/g at 15% loading [9]. These diversified applications enhance the economic foundation for large-scale CMA production beyond seasonal deicing demand.

Table 4: Industrial Optimization Strategies for CMA Production

ChallengeOptimization StrategyTechnical ApproachEfficiency Gain
High Raw Material CostAlternative mineral feedstocksSteelmaking slag utilization via pH-swing extraction30-40% reduction in mineral acquisition cost
Energy-Intensive DryingAdvanced granulation technologyFluidized-bed spray granulation with heat recovery systems25% energy reduction in drying stage
Seasonal Demand LimitationDiversification into energy applicationsProduction of cenospheric adsorbents for H₂S/CO₂ captureYear-round production capability
Acetic Acid ConsumptionSolvent recovery systemsDistillation and recycling loops in crystallization processes90% solvent recovery efficiency
Particle Size DistributionUltrasonic crystallization enhancementUltrasonic agitation during crystallization50% reduction in median crystal size
Byproduct ManagementIntegrated coproduct synthesisCoupled production of precipitated calcium carbonate (PCC)Additional revenue stream from PCC sales

Properties

CAS Number

76123-46-1

Product Name

Calcium;magnesium;tetraacetate

IUPAC Name

calcium;magnesium;tetraacetate

Molecular Formula

C8H12CaMgO8

Molecular Weight

300.56 g/mol

InChI

InChI=1S/4C2H4O2.Ca.Mg/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

ZORPJCONVDWMSP-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.